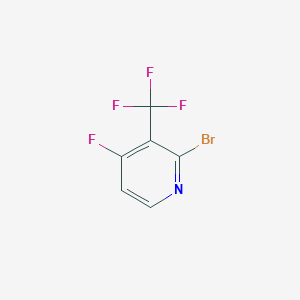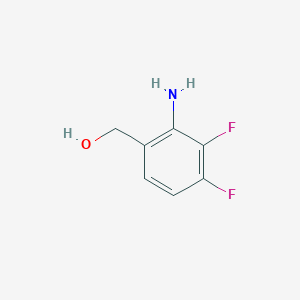
(2-Amino-3,4-difluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Amino-3,4-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.14 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-3,4-difluorophenyl)methanol” has been reported in the literature . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The InChI code for “(2-Amino-3,4-difluorophenyl)methanol” is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 . The compound has a topological polar surface area of 46.2 Ų .
Physical And Chemical Properties Analysis
“(2-Amino-3,4-difluorophenyl)methanol” has a molecular weight of 159.13 g/mol . It has a topological polar surface area of 46.2 Ų . The compound is solid in physical form .
科学的研究の応用
Application in Pharmaceutical Industry
- Field : Pharmaceutical Chemistry
- Application Summary : “(2-Amino-3,4-difluorophenyl)methanol” is used in the preparation of Ticagrelor, an antiplatelet drug . The synthesis of Ticagrelor is a four-step reaction, and each reaction step was optimized individually to develop a scalable and industrial friendly process .
- Methods of Application : The critical step to prepare intermediate 5 was optimized using the response surface methodology. One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .
- Results : The feasibility and consistency of the improved process was verified by pilot-scale test .
Application in Synthesis of Antiviral Compounds
- Field : Chemistry of Heterocyclic Compounds
- Application Summary : The Dimroth rearrangement, which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- Methods of Application : The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light. Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .
- Results : The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .
Synthesis of Fluorinated Pyridines
- Field : Chemistry of Heterocyclic Compounds
- Application Summary : Fluorinated pyridines are key structural fragments of various biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . The specific synthetic route depends on many factors, including the position and number of fluorine atoms in the pyridine ring .
- Results : Fluorinated pyridines have found applications in various fields, including medicine and agriculture . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Synthesis of Fluorinated Pyridines
- Field : Chemistry of Heterocyclic Compounds
- Application Summary : Fluorinated pyridines are key structural fragments of various biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application : The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . The specific synthetic route depends on many factors, including the position and number of fluorine atoms in the pyridine ring .
- Results : Fluorinated pyridines have found applications in various fields, including medicine and agriculture . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Safety And Hazards
特性
IUPAC Name |
(2-amino-3,4-difluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBPFJIUOUOZBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3,4-difluorophenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

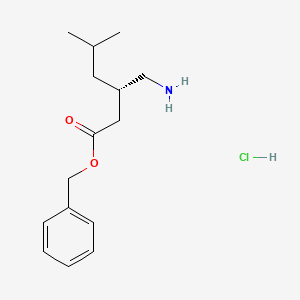
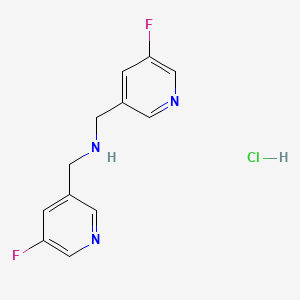
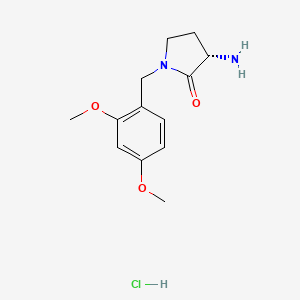
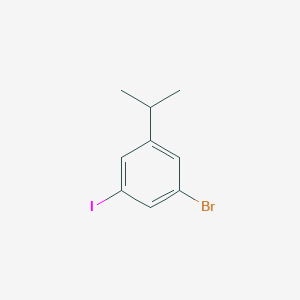
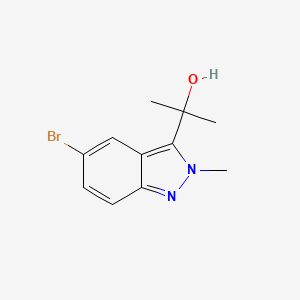
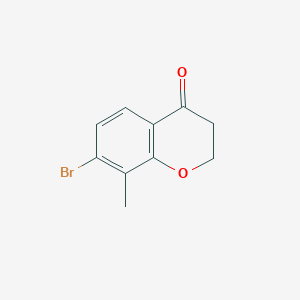
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
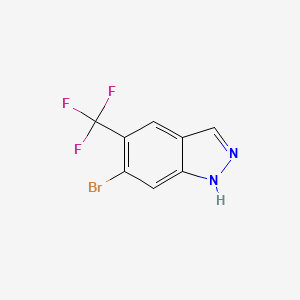
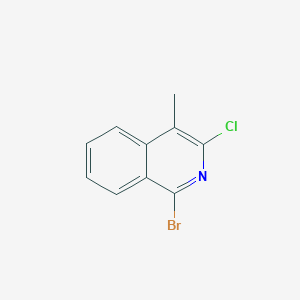
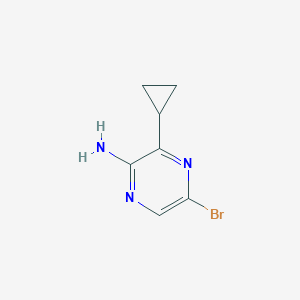

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)
